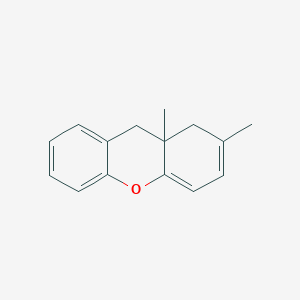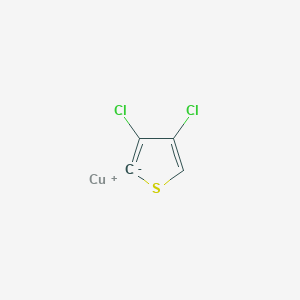
copper(1+);3,4-dichloro-2H-thiophen-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+);3,4-dichloro-2H-thiophen-2-ide is a coordination compound where copper is in the +1 oxidation state, and it is coordinated with a 3,4-dichloro-2H-thiophen-2-ide ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);3,4-dichloro-2H-thiophen-2-ide typically involves the reaction of copper(I) salts with 3,4-dichloro-2H-thiophen-2-ide ligands under controlled conditions. One common method is:
Starting Materials: Copper(I) chloride and 3,4-dichloro-2H-thiophen-2-ide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of copper(I) to copper(II).
Solvent: A polar aprotic solvent such as dimethyl sulfoxide or acetonitrile is often used.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Copper(1+) can be oxidized to copper(2+) under certain conditions, which may affect the stability of the compound.
Reduction: The compound can undergo reduction reactions, particularly in the presence of strong reducing agents.
Substitution: Ligand substitution reactions can occur, where the 3,4-dichloro-2H-thiophen-2-ide ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents can be used to oxidize copper(1+) to copper(2+).
Reducing Agents: Sodium borohydride or other strong reducing agents can reduce copper(2+) back to copper(1+).
Substitution Reactions: Ligand exchange can be facilitated by using excess ligands or by changing the solvent and temperature conditions.
Major Products
Oxidation Products: Copper(2+) complexes with 3,4-dichloro-2H-thiophen-2-ide or other ligands.
Reduction Products: Copper(0) or other reduced forms of copper.
Substitution Products: New copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
Copper(1+);3,4-dichloro-2H-thiophen-2-ide is used as a catalyst in various organic reactions, including cross-coupling reactions and cycloaddition reactions. Its unique electronic properties make it an effective catalyst for these transformations.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The copper ion can interact with biological molecules, leading to the disruption of microbial cell functions.
Medicine
The compound is being investigated for its potential use in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry
In industrial applications, this compound is used in the production of advanced materials, including conductive polymers and nanomaterials. Its unique properties contribute to the performance and stability of these materials.
Mecanismo De Acción
The mechanism of action of copper(1+);3,4-dichloro-2H-thiophen-2-ide involves its ability to coordinate with various molecular targets. The copper ion can participate in redox reactions, altering the oxidation state of other molecules. The 3,4-dichloro-2H-thiophen-2-ide ligand can also interact with biological molecules, affecting their function.
Molecular Targets and Pathways
Redox Reactions: Copper(1+) can participate in redox reactions, influencing the redox state of cellular components.
Ligand Interactions: The ligand can bind to proteins and other biomolecules, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Copper(1+);3,4-dichloro-2H-thiophen-2-ide: Similar compounds include other copper(I) complexes with different ligands, such as copper(I) chloride, copper(I) bromide, and copper(I) iodide.
3,4-Dichloro-2H-thiophen-2-ide: Similar ligands include other halogenated thiophenes, such as 3,4-dibromo-2H-thiophen-2-ide and 3,4-difluoro-2H-thiophen-2-ide.
Uniqueness
This compound is unique due to the specific electronic and steric properties imparted by the 3,4-dichloro-2H-thiophen-2-ide ligand
Propiedades
Número CAS |
61209-00-5 |
|---|---|
Fórmula molecular |
C4HCl2CuS |
Peso molecular |
215.57 g/mol |
Nombre IUPAC |
copper(1+);3,4-dichloro-2H-thiophen-2-ide |
InChI |
InChI=1S/C4HCl2S.Cu/c5-3-1-7-2-4(3)6;/h1H;/q-1;+1 |
Clave InChI |
RLPTVXRFMNTOAN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=[C-]S1)Cl)Cl.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




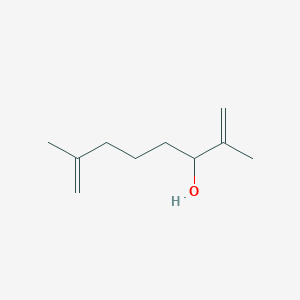

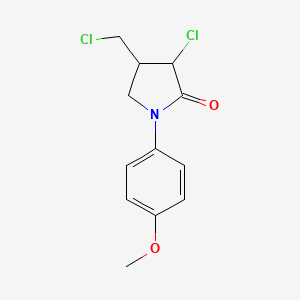
![2-[Dibromo(nitro)methyl]-1-methylimidazolidine](/img/structure/B14600796.png)
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)

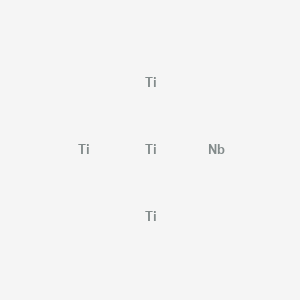
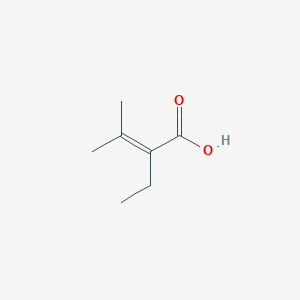
![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)

![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)
